5-(Pyridin-2-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQULGJDHOPDURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353032 | |

| Record name | 5-(pyridin-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119082-97-2 | |

| Record name | 5-(pyridin-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119082-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carboxylic acid

Introduction

5-(Pyridin-2-yl)thiophene-2-carboxylic acid (CAS 119082-97-2) is a bifunctional heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Structurally, it integrates a thiophene-2-carboxylic acid moiety with a pyridine ring at the 5-position of the thiophene core. This unique arrangement of aromatic and functional groups imparts a specific set of physicochemical properties and reactivity, making it a valuable building block for the synthesis of more complex molecules. Notably, this compound has been investigated as a potential histone deacetylase (HDAC) inhibitor, highlighting its relevance in the development of novel therapeutics.[1] Pyridine and its carboxylic acid derivatives are foundational scaffolds in numerous approved drugs, underscoring the significance of exploring novel structures like this one for enzyme inhibition and other pharmacological applications.[2][3]

This guide provides a comprehensive technical overview of this compound, covering its properties, spectroscopic profile, synthesis considerations, reactivity, and safety protocols. The information is synthesized to support researchers in leveraging this compound for their specific applications, from fundamental research to advanced drug discovery programs.

Physicochemical and Structural Properties

The key to understanding the utility of this compound lies in its fundamental properties. These attributes dictate its solubility, stability, and how it interacts with other molecules.

Core Data Summary

A compilation of essential identification and physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 119082-97-2 | [1][4][5][6][7] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₁₀H₇NO₂S | [5][6][7] |

| Molecular Weight | 205.23 g/mol | [5][6][7] |

| SMILES String | OC(=O)C1=CC=C(S1)C2=NC=CC=C2 | [6][7][8] |

| InChI Key | HQULGJDHOPDURG-UHFFFAOYSA-N | [7] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

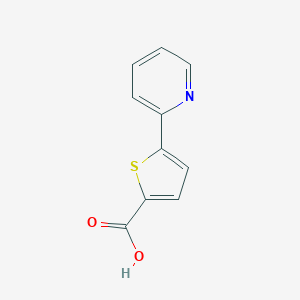

Structural Diagram

The molecular structure, featuring interconnected thiophene and pyridine rings, is crucial for its chemical behavior.

Caption: Conceptual workflow for the synthesis of the target compound.

Purification Considerations

Post-synthesis, purification is paramount. Standard techniques would include:

-

Extraction: To remove inorganic salts and catalyst residues.

-

Crystallization: The product's solid nature suggests that recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) would be an effective method for achieving high purity.

-

Chromatography: If crystallization is insufficient, silica gel column chromatography, using a gradient of polar solvents like ethyl acetate in a nonpolar solvent like hexanes, can be employed to isolate the pure compound.

Spectroscopic and Analytical Profile

Characterization is essential for confirming the identity and purity of the synthesized compound. The expected spectroscopic data are outlined below, based on the known behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the two coupled aromatic systems.

-

Thiophene Protons: Two doublets would be expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.

-

Pyridine Protons: Four signals corresponding to the protons on the pyridine ring would appear in the aromatic region (approx. 7.5-8.8 ppm). The proton adjacent to the nitrogen atom would be the most downfield.

-

Carboxylic Proton: A broad singlet, characteristic of a carboxylic acid proton, would be observed far downfield (typically >10 ppm). Thi[9]s signal would disappear upon shaking the sample with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 160-180 ppm. [9] * Aromatic Carbons: Nine distinct signals for the aromatic carbons of the thiophene and pyridine rings would be expected in the 110-160 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

[10][11] C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

[11] C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic C=C and C=N stretching vibrations within the thiophene and pyridine rings.

##[10]## 3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight (205.23).

-

Fragmentation: Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, M-45) and potentially the hydroxyl group (-OH, M-17).

##[9]# 4. Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this molecule is dominated by its carboxylic acid functionality and the electronic nature of its heterocyclic systems.

-

Carboxylic Acid Reactions: The -COOH group is the primary site for reactions such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Conversion to an acid chloride (e.g., with SOCl₂) followed by reaction with an amine to form an amide. This is a common strategy in drug development to modify pharmacokinetics.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

The relative reactivity of carboxylic acid derivatives follows a general trend where more reactive species can be converted to less reactive ones (e.g., acid chlorides to esters, esters to amides).

Caption: Reactivity of the carboxylic acid moiety.

Applications in Drug Discovery and Materials Science

-

Enzyme Inhibition: As mentioned, the compound has been studied as a potential histone deacetylase (HDAC) inhibitor. The[1] pyridine and thiophene moieties can engage in key binding interactions within an enzyme's active site, while the carboxylic acid can act as a zinc-binding group, a common feature of many HDAC inhibitors. The general class of pyridine carboxylic acids has yielded numerous enzyme inhibitors and approved drugs.

-

[2][3] Medicinal Chemistry Scaffold: Its rigid, well-defined structure makes it an excellent scaffold. The carboxylic acid provides a handle for derivatization, allowing chemists to append other functional groups to probe structure-activity relationships (SAR).

-

Metal-Organic Frameworks (MOFs): Carboxylic acid-functionalized organic molecules are widely used as "linkers" to coordinate with metal ions, forming porous structures known as MOFs. The[12] presence of a nitrogen atom in the pyridine ring offers an additional coordination site, making this compound a potentially valuable linker for creating novel MOF architectures for applications in gas storage or catalysis.

##[12]# 5. Safety, Handling, and Storage

Proper handling of all chemicals is essential. The following information is summarized from available Safety Data Sheets (SDS).

Hazard Identification

-

May cause skin and eye irritation.

-

[13] May cause respiratory irritation.

-

[13] Harmful if swallowed.

Recommended Safety Protocols

-

Prevention:

-

[13] First-Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [13] * Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. [13] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

[13] Storage:

-

Store in a well-ventilated place and keep the container tightly closed. [13] * Store locked up.

-

-

[13] Disposal:

-

Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.

-

##[13]# 6. Exemplary Experimental Protocol: Fischer Esterification

To illustrate the practical use of this compound, a standard protocol for its conversion to a methyl ester is provided. This is a foundational reaction for creating derivatives for further modification or for use in biological assays where the free acid may have poor cell permeability.

Objective: To synthesize Methyl 5-(pyridin-2-yl)thiophene-2-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH, large excess, as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Reagent Addition: Add a large excess of methanol to dissolve the starting material. While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Allow the reaction to proceed for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing saturated sodium bicarbonate solution to neutralize the sulfuric acid.

-

Self-Validation: The neutralization is complete when effervescence (CO₂ evolution) ceases. Check the pH with litmus paper to ensure it is neutral or slightly basic.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Causality Note: The ester product is more soluble in the organic solvent (ethyl acetate) than in the aqueous layer, allowing for its separation from inorganic salts.

-

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the solvent (ethyl acetate and any residual methanol) from the filtrate using a rotary evaporator to yield the crude ester.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Methyl 5-(pyridin-2-yl)thiophene-2-carboxylate.

References

-

AA Blocks. "119082-97-2 | MFCD00052899 | this compound". Available at: [Link].

-

Matrix Fine Chemicals. "this compound | CAS 119082-97-2". Available at: [Link].

-

University of Regensburg. "Table of Characteristic IR Absorptions". Available at: [Link].

-

Khan, I., et al. (2024). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors". Drug Design, Development and Therapy. Available at: [Link].

-

Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups". (2020). Available at: [Link].

-

Khusnutdinov, R. I., et al. (2008). "Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts". Petroleum Chemistry. Available at: [Link].

-

Dzhemilev, U. M., et al. (2004). "New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts". ARKIVOC. Available at: [Link].

-

Chemistry LibreTexts. "The Relative Reactivity of Carboxylic Acid Derivatives". (2024). Available at: [Link].

-

Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles". (2024). Available at: [Link].

-

Wikipedia. "Metal-organic framework". Available at: [Link].

Sources

- 1. 5-(2-PYRIDYL)THIOPHENE-2-CARBOXYLIC ACID | 119082-97-2 [chemicalbook.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 119082-97-2 CAS Manufactory [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. aablocks.com [aablocks.com]

- 7. This compound | CAS 119082-97-2 [matrix-fine-chemicals.com]

- 8. 119082-97-2|this compound|BLD Pharm [bldpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Molecular Structure of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Pyridin-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a thiophene-2-carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive exploration of the compound's molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery.

Introduction: The Significance of the Pyridyl-Thiophene Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among these, structures incorporating both thiophene and pyridine rings have garnered considerable attention. Thiophene derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Similarly, the pyridine nucleus is a common feature in numerous approved drugs, contributing to their efficacy and pharmacokinetic profiles.[5][6]

The combination of these two heterocycles in this compound (CAS No. 119082-97-2) creates a molecule with a distinct electronic distribution and three-dimensional shape, making it an attractive building block for targeted drug design.[7][8] Its derivatives have been investigated for various therapeutic applications, including as potential histone deacetylase (HDAC) inhibitors.[9] This guide will delve into the foundational aspects of its molecular structure to provide a deeper understanding of its chemical behavior and potential for further development.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₁₀H₇NO₂S, with a molecular weight of approximately 205.23 g/mol .[7][8][10] The core structure consists of a pyridine ring and a thiophene ring linked by a carbon-carbon single bond. A carboxylic acid group is attached to the C2 position of the thiophene ring.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 119082-97-2 | [7] |

| Molecular Formula | C₁₀H₇NO₂S | [7][10] |

| Molecular Weight | 205.23 g/mol | [7][8][10] |

| SMILES | OC(=O)C1=CC=C(S1)C1=NC=CC=C1 | [8] |

| InChIKey | HQULGJDHOPDURG-UHFFFAOYSA-N | [8] |

The planarity of the thiophene and pyridine rings, connected by a single bond, allows for potential rotational freedom. However, steric hindrance and electronic interactions between the two rings influence the preferred conformation. Quantum chemical computations and spectroscopic analyses are essential to fully elucidate the three-dimensional structure and electronic properties.[2]

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the molecular structure and understanding the electronic environment of this compound. While specific experimental data for this exact compound is not extensively published in readily available literature, we can infer its expected spectral characteristics based on related thiophene-2-carboxylic acid and pyridyl-thiophene derivatives.[2][11][12]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the thiophene and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring. Protons on the thiophene ring will likely appear as doublets, while the pyridine protons will exhibit a more complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield. The chemical shifts of the aromatic carbons will provide insights into the electron distribution across the two heterocyclic rings.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretching band for the carbonyl group, expected around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic protons.

-

C=C and C=N stretching vibrations within the aromatic rings.[2][11]

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, showing characteristic losses of CO₂, CO, and fragments corresponding to the pyridine and thiophene rings.

Synthesis Methodologies

The synthesis of this compound and its derivatives often involves cross-coupling reactions to form the C-C bond between the thiophene and pyridine rings. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method for this purpose.[13][14][15]

4.1. Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with an organic halide.[15] For the synthesis of this compound, two primary routes can be envisioned:

-

Route A: Coupling of 2-pyridylboronic acid with a 5-halothiophene-2-carboxylic acid derivative.

-

Route B: Coupling of a 5-(boronic acid)-thiophene-2-carboxylic acid derivative with a 2-halopyridine.

The choice of route often depends on the availability and stability of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.[13][16]

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

This is a generalized protocol and requires optimization for specific substrates.

-

Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate or sodium phosphate (2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, DME) and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) and ligand (if required) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are prevalent in a number of biologically active compounds.[4][17]

5.1. Medicinal Chemistry

-

Enzyme Inhibition: The scaffold is a key component in the design of various enzyme inhibitors. Pyridine carboxylic acids, in general, are found in drugs targeting a wide range of enzymes.[5] The specific arrangement of the pyridine nitrogen and the thiophene carboxylic acid can facilitate key interactions with active sites of enzymes like histone deacetylases (HDACs).[9]

-

Anti-inflammatory and Analgesic Agents: Thiophene and pyridine derivatives have been extensively studied for their anti-inflammatory and analgesic properties.[17][18] The rigid, planar structure of the pyridyl-thiophene core can serve as a platform for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer and Antimicrobial Agents: The thiophene nucleus is a component of many compounds with demonstrated anticancer and antimicrobial activities.[1][3] The addition of the pyridine ring can modulate the electronic properties and bioavailability, potentially leading to more potent and selective agents.

5.2. Materials Science

The conjugated π-system of the pyridyl-thiophene structure also makes it a candidate for applications in materials science, particularly in the development of organic electronics. The electronic properties can be tuned by further functionalization, making these compounds interesting for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a molecule with a rich chemical landscape and significant potential for future applications. Its well-defined molecular structure, characterized by the linkage of two important heterocyclic rings, provides a robust framework for the design of novel compounds with tailored biological activities and material properties. A thorough understanding of its synthesis, structure, and properties is paramount for researchers aiming to leverage this versatile scaffold in drug discovery and materials science. Further exploration of its derivatives is warranted to unlock its full therapeutic and technological potential.

References

-

Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". PubMed. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

5-(thiophen-2-yl)pyridine-2-carboxylic acid | CAS 99568-12-4. AA Blocks. [Link]

-

Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid” | Request PDF. ResearchGate. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester | C17H14N2O3S2 | CID 648315. PubChem. [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. [Link]

-

5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID | CAS 306934-96-3. Matrix Fine Chemicals. [Link]

-

Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. PubMed. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

-

2-thiophene carboxylic acid. Semantic Scholar. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities | Request PDF. ResearchGate. [Link]

-

Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Waste plastics, pyrolyzed, depolymd., C7-26-branched, cyclic and linear fraction. PubChem. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

This compound | CAS 119082-97-2. Matrix Fine Chemicals. [Link]

-

5-(Pyridin-2-yl)thiophene-2-carbaldehyde | C10H7NOS | CID 605127. PubChem. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

- Thiophene-2,5-dicarboxylic acid synthesis method.

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]

-

2-Pyridinecarboxylic acid. NIST WebBook. [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS 119082-97-2 [matrix-fine-chemicals.com]

- 9. 5-(2-PYRIDYL)THIOPHENE-2-CARBOXYLIC ACID | 119082-97-2 [chemicalbook.com]

- 10. aablocks.com [aablocks.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-(Pyridin-2-yl)thiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-(pyridin-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates two primary, robust, and field-proven synthetic strategies: the Suzuki-Miyaura cross-coupling and the Stille cross-coupling. A third alternative pathway involving a late-stage carboxylation is also discussed. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound

The convergence of pyridine and thiophene moieties within a single molecular scaffold has given rise to a class of compounds with profound implications in medicinal chemistry. This compound, with its strategic placement of a carboxylic acid group, serves as a versatile building block for the synthesis of a wide array of complex organic molecules. The pyridine ring often acts as a hydrogen bond acceptor or a coordinating agent to metallic centers in enzymes, while the thiophene ring serves as a bioisostere for a benzene ring, offering a different electronic and metabolic profile. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, esterification, or salt formation, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide will focus on the most reliable and adaptable methods for the synthesis of this important molecule, providing detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Strategic Approaches to the Synthesis

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between a pyridine and a thiophene ring, and the presence of a carboxylic acid group on the thiophene ring. The timing of the introduction of the carboxylic acid functionality is a key strategic consideration. The most common and robust approaches involve the coupling of a pre-functionalized thiophene ring, typically as an ester, with a suitable pyridine derivative.

This guide will detail two principal palladium-catalyzed cross-coupling strategies:

-

Pathway 1: The Suzuki-Miyaura Coupling Approach

-

Pathway 2: The Stille Coupling Approach

A third, alternative strategy will also be explored:

-

Pathway 3: Late-Stage Carboxylation

Pathway 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives. In this pathway, the key bond formation occurs between a pyridine derivative and a thiophene-boronic acid derivative. A common strategy is to use a halogenated thiophene ester and a pyridine-boronic acid or its equivalent. However, a more convergent approach involves the coupling of a halogenated pyridine with a thiophene-boronic acid derivative. Given the commercial availability and stability of 5-bromothiophene-2-carboxylic acid, this pathway is highly practical.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) catalyst, a suitable ligand, and a base are critical for an efficient reaction. The base is required to activate the boronic acid for the transmetalation step.

Visualizing the Suzuki-Miyaura Pathway

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Experimental Protocol

Step 1: Esterification of 5-Bromothiophene-2-carboxylic Acid

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 5-bromothiophene-2-carboxylate as a solid, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine methyl 5-bromothiophene-2-carboxylate (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[1]

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.[1]

-

Heat the reaction to 90 °C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.[1]

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 5-(pyridin-2-yl)thiophene-2-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve methyl 5-(pyridin-2-yl)thiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with 1N HCl.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

| 1 | 5-Bromothiophene-2-carboxylic acid, Methanol | H₂SO₄ (cat.), Reflux | Methyl 5-bromothiophene-2-carboxylate | >95% |

| 2 | Methyl 5-bromothiophene-2-carboxylate, 2-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C | Methyl 5-(pyridin-2-yl)thiophene-2-carboxylate | 70-85% |

| 3 | Methyl 5-(pyridin-2-yl)thiophene-2-carboxylate | LiOH, THF/H₂O, RT | This compound | >90% |

Pathway 2: The Stille Coupling Approach

The Stille coupling offers another powerful method for the formation of the crucial C-C bond between the pyridine and thiophene rings. This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.[3] A common strategy is to couple an organostannane of pyridine with a halogenated thiophene derivative.

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key difference is the use of an organostannane as the transmetalating agent. While highly effective, a notable consideration for the Stille coupling is the toxicity of organotin compounds and the need for careful purification to remove tin byproducts.

Visualizing the Stille Pathway

Caption: Synthetic workflow for this compound via Stille coupling.

Experimental Protocol

Step 1: Esterification of 5-Bromothiophene-2-carboxylic Acid

This step is identical to Step 1 in the Suzuki-Miyaura pathway.

Step 2: Stille Coupling

-

To a flame-dried Schlenk flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[1]

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous and degassed toluene via syringe.

-

Add 2-(tributylstannyl)pyridine (1.1 eq) to the reaction mixture via syringe.[4]

-

Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 5-(pyridin-2-yl)thiophene-2-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

This step is identical to Step 3 in the Suzuki-Miyaura pathway.

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

| 1 | 5-Bromothiophene-2-carboxylic acid, Methanol | H₂SO₄ (cat.), Reflux | Methyl 5-bromothiophene-2-carboxylate | >95% |

| 2 | Methyl 5-bromothiophene-2-carboxylate, 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄, Toluene, 110 °C | Methyl 5-(pyridin-2-yl)thiophene-2-carboxylate | 65-80% |

| 3 | Methyl 5-(pyridin-2-yl)thiophene-2-carboxylate | LiOH, THF/H₂O, RT | This compound | >90% |

Pathway 3: Late-Stage Carboxylation

An alternative strategy involves forming the 2-(pyridin-2-yl)thiophene core first, followed by the introduction of the carboxylic acid group at the 2-position of the thiophene ring. This can be achieved through lithiation followed by quenching with carbon dioxide.

Mechanistic Rationale

This approach relies on the selective deprotonation of the C-2 proton of the thiophene ring, which is the most acidic proton, using a strong base such as n-butyllithium (n-BuLi). The resulting lithiated species is a potent nucleophile that readily reacts with carbon dioxide to form the corresponding carboxylate, which upon acidic workup yields the desired carboxylic acid.[5]

Visualizing the Late-Stage Carboxylation Pathway

Caption: Synthetic workflow for this compound via late-stage carboxylation.

Experimental Protocol

Step 1: Synthesis of 2-(Pyridin-2-yl)thiophene

This intermediate can be synthesized via a Suzuki or Stille coupling of 2-bromopyridine with a suitable thiophene derivative (e.g., 2-thienylboronic acid or 2-(tributylstannyl)thiophene). The reaction conditions would be similar to those described in the previous sections.

Step 2: Carboxylation of 2-(Pyridin-2-yl)thiophene

-

Dissolve 2-(pyridin-2-yl)thiophene (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by adding an excess of solid carbon dioxide (dry ice) in small portions.

-

Allow the reaction mixture to warm to room temperature.

-

Add water and extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with 1N HCl to pH 3-4 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through well-established and robust synthetic methodologies. Both the Suzuki-Miyaura and Stille cross-coupling reactions represent reliable and high-yielding pathways, with the choice between them often depending on the availability of starting materials, tolerance for tin-based reagents, and specific laboratory capabilities. The late-stage carboxylation route offers an alternative, convergent approach.

As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable synthetic routes to key intermediates like this compound will remain a priority. Future research may focus on C-H activation strategies to further streamline the synthesis by avoiding the pre-functionalization of the coupling partners.

References

- Google Patents. (n.d.).

-

Saeed, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. [Link]

Sources

starting materials for 5-(Pyridin-2-yl)thiophene-2-carboxylic acid synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of 5-(Pyridin-2-yl)thiophene-2-carboxylic Acid

Introduction

This compound is a prominent bi-heterocyclic scaffold that serves as a crucial building block in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, arising from the coupling of an electron-deficient pyridine ring with an electron-rich thiophene ring, make it a valuable synthon for developing novel pharmaceuticals and functional organic materials. This guide provides an in-depth analysis of the primary starting materials and the strategic synthetic routes employed for the preparation of this target molecule. We will delve into the causality behind experimental choices, focusing on the core principles of modern cross-coupling chemistry to provide a trustworthy and authoritative resource for researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

The most logical and industrially scalable approach to constructing the this compound backbone is through the formation of the C-C bond between the C5 position of the thiophene ring and the C2 position of the pyridine ring. This disconnection points directly to palladium-catalyzed cross-coupling reactions as the premier synthetic strategy. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity.

The primary retrosynthetic disconnections are illustrated below:

Caption: Primary retrosynthetic pathways for the target molecule.

Chapter 2: Analysis of Pyridine-Based Starting Materials

The choice of the pyridine precursor is critical and is dictated by the specific cross-coupling reaction being employed. The most common and versatile precursors are 2-halopyridines.

2-Halopyridines: A Reactivity Comparison

2-Halopyridines are staple electrophiles in palladium-catalyzed cross-coupling. The reactivity of the C-X (Carbon-Halogen) bond is paramount, as its cleavage during the oxidative addition step is often rate-determining.[1]

-

2-Bromopyridines : These are the most frequently used precursors. The Carbon-Bromine (C-Br) bond, with a bond dissociation energy of approximately 276 kJ/mol, is significantly weaker than a Carbon-Chlorine (C-Cl) bond (~339 kJ/mol).[1] This lower bond energy facilitates a faster and more efficient oxidative addition to the Pd(0) catalyst, allowing for milder reaction conditions and broader substrate scope.

-

2-Chloropyridines : While more cost-effective, 2-chloropyridines are less reactive. Their use often necessitates more robust catalytic systems, including specialized ligands (e.g., electron-rich, bulky phosphines like X-Phos) and higher reaction temperatures to achieve comparable yields to their bromo-analogues.[1][2]

Pyridine-Based Organometallics

When the synthetic strategy involves the thiophene partner as the electrophile, a pyridine-based organometallic reagent is required.

-

Pyridine-2-boronic Acids/Esters : These are the nucleophilic partners in Suzuki-Miyaura coupling. They are generally stable, easy to handle, and their reactions often produce non-toxic byproducts.[3]

-

2-Pyridyl Organozinc Reagents : Used in Negishi coupling, these reagents can be generated efficiently at room temperature and are particularly effective for coupling with less reactive aryl chlorides.[4]

-

2-Lithiopyridine : This is a powerful nucleophile but can be less selective and requires strictly anhydrous conditions and low temperatures.[5]

| Pyridine Precursor | Coupling Reaction | Advantages | Disadvantages |

| 2-Bromopyridine | Suzuki, Stille, Negishi | High reactivity, mild conditions, readily available. | Higher cost than chlorides. |

| 2-Chloropyridine | Suzuki, Negishi | Lower cost, commercially available in bulk. | Lower reactivity, requires more active catalysts/harsher conditions.[1] |

| Pyridine-2-boronic acid | Suzuki | Stable, easy to handle, non-toxic byproducts. | Can undergo protodeboronation, may require synthesis. |

| 2-Pyridylzinc chloride | Negishi | High reactivity, couples well with chlorides. | Moisture sensitive, requires in situ preparation.[4] |

Chapter 3: Analysis of Thiophene-Based Starting Materials

The thiophene moiety provides the carboxylic acid functionality. A key strategic decision is whether to perform the cross-coupling before or after the final hydrolysis to the carboxylic acid. Often, the acid is protected as an ester to improve solubility and prevent interference with the catalyst or base.[3]

Halogenated Thiophene-2-Carboxylic Acid Derivatives

This is arguably the most common and direct approach. 5-Bromothiophene-2-carboxylic acid is a commercially available and highly effective starting material.[3][6] The carboxylic acid is typically protected as an ester (e.g., methyl or pentyl ester) prior to the coupling reaction.[3] This prevents side reactions and improves the solubility of the starting material in organic solvents used for the coupling.

Thiophene-Based Organometallics

-

Thiophene-5-boronic Acid-2-carboxylic Acid (or Ester) : As the nucleophilic partner in a Suzuki coupling with a 2-halopyridine, this reagent is highly effective. However, thiopheneboronic acids have a known tendency to undergo protodeboronation (loss of the boronic acid group), which can lower yields.[7][8]

-

5-(Tributylstannyl)thiophene-2-carboxylate : This organostannane is the precursor for Stille coupling. Stille reactions are known for their excellent functional group tolerance and are less susceptible to issues like protodeboronation.[9][10] However, the toxicity and stoichiometric tin byproducts are a significant drawback.

| Thiophene Precursor | Coupling Reaction | Advantages | Disadvantages |

| 5-Bromothiophene-2-carboxylate | Suzuki, Stille, Negishi | Readily available, stable, highly reactive in coupling. | Requires protection of the carboxylic acid.[3] |

| Thiophene-2-carboxylic acid | Direct C-H Activation | Atom economical, avoids pre-functionalization. | Regioselectivity can be an issue, may require specific directing groups.[11] |

| Thiophene-5-boronic acid-2-carboxylate | Suzuki | Mild conditions, non-toxic byproducts. | Prone to protodeboronation, which can reduce yield.[7][8] |

| 5-(Tributylstannyl)thiophene-2-carboxylate | Stille | High functional group tolerance, reliable. | Toxicity of tin reagents and byproducts is a major concern.[9] |

Chapter 4: Convergent Synthetic Routes via Cross-Coupling

The convergence of the selected pyridine and thiophene starting materials is most effectively achieved using palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is often the method of choice due to its operational simplicity and favorable environmental profile.

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[3][7] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 5-arylthiophene-2-carboxylate, which is directly analogous to the target synthesis.[3]

-

Reactant Preparation : To a dry Schlenk flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 equiv), the desired pyridine-2-boronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Catalyst Addition : Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).

-

Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.

-

Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[12]

-

Reaction : Heat the mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[3][7]

-

Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product via column chromatography on silica gel to yield the pure ester.

-

Hydrolysis : The resulting ester is then hydrolyzed to the target carboxylic acid, typically by heating with an aqueous base (e.g., NaOH or KOH) in an alcohol solvent, followed by acidification.

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 55-76 | [12] |

| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 50-85 | [7][8] |

| Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | MW | Good | [13] |

DME = Dimethoxyethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; MW = Microwave irradiation

The Stille Coupling Approach

The Stille coupling offers an alternative C-C bond formation strategy, utilizing an organotin reagent.[9] While highly effective, the toxicity of the organostannane reagents and byproducts necessitates careful handling and purification.

Workflow: Stille Coupling

Caption: General workflow for the synthesis via Stille coupling.

The catalytic cycle is similar to Suzuki, with the transmetalation step involving the transfer of the thiophene group from tin to palladium.[10]

Chapter 5: Protecting Group Strategy for the Carboxylic Acid

The carboxylic acid functional group is acidic and can interfere with many organometallic reagents and the basic conditions often used in cross-coupling reactions. Therefore, it is standard practice to protect it as an ester (e.g., methyl, ethyl, or pentyl ester).[3]

-

Esterification (Protection) : The starting thiophene-2-carboxylic acid is converted to its corresponding ester. A common method is Fischer esterification (reacting with an alcohol under acidic catalysis) or by using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC).[3]

-

Cross-Coupling : The cross-coupling reaction (e.g., Suzuki) is performed on the esterified substrate.

-

Saponification (Deprotection) : The ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide in a solvent mixture such as methanol/water, followed by careful acidification (e.g., with HCl) to precipitate the final product.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the preferred method, offering a robust and environmentally conscious pathway using readily accessible starting materials like 5-bromothiophene-2-carboxylic acid (protected as an ester) and a suitable pyridine-2-boronic acid , or vice versa with 2-bromopyridine and a thiophene-5-boronic acid-2-carboxylate . Careful selection of the catalyst, base, and solvent system is crucial for optimizing reaction yield and purity. Understanding the underlying principles of reactivity and the strategic use of protecting groups, as detailed in this guide, empowers researchers to confidently and successfully synthesize this valuable heterocyclic building block.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.

- Arshada, N., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

- Ai, C., et al. (2010). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.

- Various Authors. (n.d.). Reactions of 2-halopyridines to form 2-alkyl pyridines.

- Various Authors. (n.d.). 2-Lithiopyridine.

- Akbay, N., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)

- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.

- Roventa, O., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

- Luzung, M. R., et al. (2010). Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry.

- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). Article.

- Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- D'hooge, M., et al. (2012). Palladium-Catalyzed Direct Arylations of Five-Membered Heteroarenes Bearing N-Monoalkylcarboxamide Substituents.

- Roventa, O., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Ullah, F., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.

- Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.

- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(pyridin-2-yl)thiophene-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, including its IUPAC name and synonyms, and present its key physicochemical properties. The guide will further detail a validated synthetic protocol, explore its known applications in drug discovery, and discuss its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for this compound is This compound .[1] This name systematically describes the molecular structure, indicating a thiophene ring substituted at the 5-position with a pyridin-2-yl group and at the 2-position with a carboxylic acid group.

In literature and commercial catalogs, several synonyms are frequently encountered. It is crucial for researchers to recognize these variations to ensure comprehensive literature searches and accurate procurement of materials.

-

5-(2-Pyridyl)thiophene-2-carboxylic acid

-

5-Pyridin-2-yl-2-thiophenecarboxylic acid

-

BUTTPARK 29\06-23

-

IFLAB-BB F1956-0007

-

TIMTEC-BB SBB005421

-

RARECHEM AL BE 0346

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 119082-97-2 | [1][2] |

| Molecular Formula | C₁₀H₇NO₂S | [2] |

| Molecular Weight | 205.23 g/mol | [2][3] |

| Appearance | Off-white solid | [2] |

| Melting Point | 232-236 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Characterization

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic route, demonstrating the key transformations that could be employed.

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

Step 1: Suzuki Coupling to form 2-(Thiophen-2-yl)pyridine

-

To a degassed solution of 2-bromopyridine (1.0 eq) and thiophene-2-boronic acid (1.1 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(thiophen-2-yl)pyridine.

Step 2: Lithiation and Carboxylation

-

Dissolve 2-(thiophen-2-yl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Melting Point Analysis: To assess the purity of the final product.

Applications in Drug Discovery and Materials Science

Heterocyclic compounds containing both pyridine and thiophene moieties are prevalent in medicinal chemistry due to their ability to engage in various biological interactions. Pyridine carboxylic acids, in general, are key scaffolds in the development of enzyme inhibitors.[4]

Potential as an Enzyme Inhibitor

This compound has been investigated as a potential histone deacetylase (HDAC) inhibitor.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The development of potent and selective HDAC inhibitors is an active area of research in oncology.

Building Block for Novel Therapeutics

The structural motif of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, thiophene-2-carboxamide derivatives have shown a broad range of biological activities, including antioxidant and antibacterial properties.[5] The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups, allowing for the generation of diverse chemical libraries for biological screening.

Role in Materials Science

Thiophene-containing compounds are widely used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a pyridine unit can modulate the electronic properties of the thiophene ring system. While specific applications of this compound in this field are not extensively documented, it represents a valuable building block for the synthesis of novel conjugated materials. Furthermore, such bifunctional organic linkers are of interest in the synthesis of metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis.[6]

Biological Activity and Future Perspectives

While the primary focus of this guide is on the chemical aspects of this compound, it is important to consider its potential biological activities. The thiophene ring itself is a structural alert, as its metabolism can sometimes lead to the formation of reactive metabolites.[7] However, many thiophene-containing drugs are safely and effectively used in the clinic.

Derivatives of thiophene-2-carboxylic acid have been reported to possess antimicrobial activity.[8] Further investigation into the antimicrobial properties of this compound and its derivatives could be a promising avenue for future research, especially in the context of rising antimicrobial resistance.

The continued exploration of this versatile building block in medicinal chemistry and materials science is warranted. Its unique combination of a thiophene and a pyridine ring, along with a reactive carboxylic acid handle, provides a rich platform for the design and synthesis of novel functional molecules.

Conclusion

This compound is a well-defined chemical entity with a growing importance in chemical synthesis. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route, and its current and potential applications. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the utility of this compound as a key synthetic intermediate is expected to expand.

References

- 5-(Pyridin-2-yl)thiophene-2-thiocarboxamide - SynHet. (URL: )

- This compound | CAS 119082-97-2 | SCBT. (URL: )

- 2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- | C10H8N2O2S | CID - PubChem. (URL: )

- Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester | C17H14N2O3S2 | CID 648315 - PubChem. (URL: )

- 5-(THIOPHEN-2-YL)

- CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google P

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (URL: [Link])

- 5-(3-Thienyl)thiophene-2-carboxylic acid | CAS 60141-31-3 | Chemical-Suppliers. (URL: )

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (URL: [Link])

-

This compound - Matrix Fine Chemicals. (URL: [Link])

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])

-

Thiophene-2-carboxylic acid - Wikipedia. (URL: [Link])

-

(PDF) Synthesis, spectroscopic, and X-ray crystallographic analysis of manganese compounds of di-2-pyridyl ketone thiophene-2-carboxylic acid hydrazone (dpktch) - ResearchGate. (URL: [Link])

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchGate. (URL: [Link])

-

Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (URL: [Link])

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: [Link])

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - ResearchGate. (URL: [Link])

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])

-

Metal–organic framework - Wikipedia. (URL: [Link])

Sources

- 1. This compound | CAS 119082-97-2 [matrix-fine-chemicals.com]

- 2. 5-(2-PYRIDYL)THIOPHENE-2-CARBOXYLIC ACID | 119082-97-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to the Theoretical Investigation of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid: A Computational Chemistry Approach

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology for conducting and interpreting computational analyses, thereby accelerating research and development efforts.

Introduction: The Significance of Pyridyl-Thiophene Scaffolds

The conjugation of pyridine and thiophene rings creates a unique heterocyclic scaffold with diverse applications. Thiophene derivatives are known for their broad spectrum of biological activities and are integral components of many pharmaceutical agents.[1] The pyridine moiety, a common feature in bioactive molecules, further enhances the potential for these compounds to interact with biological targets. Specifically, derivatives of pyridine and thiophene have been identified as promising inhibitors for enzymes such as FLT3, which is implicated in acute myeloid leukemia.[2][3][4]

This compound (C₁₀H₇NO₂S) is a noteworthy example of this class of compounds.[5] Its structural features, including the electron-donating thiophene ring and the electron-withdrawing pyridine and carboxylic acid groups, suggest intriguing electronic and photophysical properties that are ripe for exploration.[6] Theoretical calculations provide a powerful, non-invasive means to predict and understand these properties at the molecular level, offering insights that can guide synthetic efforts and biological evaluation.

This guide will detail the application of computational chemistry, primarily focusing on Density Functional Theory (DFT), to predict the molecular geometry, vibrational frequencies, electronic structure, and reactivity of this compound.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for studying the electronic structure of molecules.[7] Its balance of accuracy and computational cost makes it an ideal choice for investigating molecules of the size and complexity of this compound. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that deal with the coordinates of all electrons.

For our investigation, we will employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used and has been shown to provide reliable results for a broad range of chemical systems, including heterocyclic compounds.[7] The choice of basis set is also crucial for accurate calculations. The 6-311++G(d,p) basis set, which includes diffuse functions (++) and polarization functions (d,p), is well-suited for describing systems with heteroatoms and potential for hydrogen bonding, as is the case with our target molecule.

Computational Methodology: A Step-by-Step Protocol

The following sections outline a detailed workflow for the theoretical investigation of this compound.

Molecular Structure Input and Geometry Optimization

The first step in any computational study is to define the initial molecular structure. This can be done using molecular modeling software such as GaussView or Avogadro. The initial structure of this compound should be drawn with standard bond lengths and angles.

Protocol:

-

Construct the Molecule: Draw the 2D structure of this compound and convert it to a 3D structure.

-

Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

DFT Optimization: The primary geometry optimization is then performed using DFT at the B3LYP/6-311++G(d,p) level of theory. This calculation will find the lowest energy conformation of the molecule, corresponding to its most stable structure. The optimization process should be continued until the forces on all atoms are negligible, and the geometry has converged to a stationary point on the potential energy surface.

Causality Behind the Choice: A well-optimized geometry is the foundation for all subsequent calculations. Inaccurate bond lengths or angles will lead to erroneous predictions of spectroscopic and electronic properties. The chosen level of theory (B3LYP/6-311++G(d,p)) provides a robust and reliable method for achieving a high-quality optimized structure.

Workflow for Geometry Optimization:

Caption: Workflow for obtaining the optimized molecular geometry.

Vibrational Frequency Analysis

Once the geometry has been optimized, a frequency calculation should be performed at the same level of theory. This serves two critical purposes:

-

Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. These frequencies correspond to the vibrational modes of the molecule, such as bond stretching and bending.

Protocol:

-

Perform Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

-